molecular formula C5H9N3O2S2 B1600795 2-Methylamino-4-methylthiazole-5-sulfonamide CAS No. 348086-68-0

2-Methylamino-4-methylthiazole-5-sulfonamide

Cat. No.: B1600795
CAS No.: 348086-68-0
M. Wt: 207.3 g/mol
InChI Key: LVLDBZCFWNSVLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methylamino-4-methylthiazole-5-sulfonamide can be achieved through various methods. One of the classical methods for synthesizing thiazole rings, which are part of this compound, includes the Hantzsch thiazole synthesis . This method involves the cyclization of α-haloketones with thioamides. Another method is the Cook–Heilbron synthesis, which also involves the formation of thiazole rings

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead candidate for the development of new pharmaceuticals. Its thiazole framework is prevalent in biologically active molecules, making it a valuable target in drug discovery.

Antibacterial Activity

Research indicates that 2-Methylamino-4-methylthiazole-5-sulfonamide exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 - 128 µg/mL
Escherichia coli32 - 128 µg/mL

In vitro tests showed that the compound inhibits bacterial growth effectively, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Antifungal Properties

The compound has also been evaluated for antifungal activity, particularly against drug-resistant strains of Candida. Notably, it has shown significant efficacy against Candida auris, outperforming traditional antifungal agents like fluconazole. This highlights its potential role in addressing fungal infections that pose treatment challenges.

Cancer Research

Cytotoxicity studies have been conducted to assess the compound's effects on cancer cell lines. The results are promising:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)Low micromolar range
A549 (Lung Cancer)Low micromolar range

These findings suggest that this compound may serve as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Structural Comparisons and Derivatives

The versatility of the thiazole moiety allows for the synthesis of various derivatives that exhibit distinct biological activities. The following table summarizes some related compounds and their respective activities:

Compound Name Structural Features Biological Activity
2-Chloro-4-methylthiazole-5-sulfonamideChlorine substitution on the thiazoleAntibacterial
4-Methylthiazole-5-sulfonamideLacks amino group at position 2Antifungal
2-Amino-4-methylthiazoleAmino group at position 2Anticancer

This comparison illustrates how modifications to the thiazole structure can influence biological activity, emphasizing the importance of structure-activity relationships in drug design .

Biological Activity

2-Methylamino-4-methylthiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is known for conferring various biological properties to its derivatives. The compound's molecular formula is C6H8N2O3SC_6H_8N_2O_3S with a molecular weight of 192.21 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
  • Enzyme Inhibition : Interaction studies have indicated that this compound can bind to specific enzymes, potentially altering metabolic pathways in cells.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionBinds to metabolic enzymes

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. This interaction can lead to altered biochemical responses in living systems.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to growth and apoptosis, particularly in cancer cells .
  • Structural Activity Relationship (SAR) : Studies have indicated that modifications to the thiazole ring and substituents can significantly impact the biological activity of similar compounds, suggesting that structural variations can enhance or diminish efficacy .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-methylthiazole-5-sulfonamideChlorine substitution on the thiazoleAntibacterial
4-Methylthiazole-5-sulfonamideLacks amino group at position 2Antifungal
2-Amino-4-methylthiazoleAmino group at position 2Anticancer

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Antitumor Effects : A study demonstrated that thiazole derivatives could inhibit tumor growth in vitro and in vivo models. The presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Potency : Research indicated that compounds similar to this compound exhibited potent antibacterial activity against strains resistant to conventional antibiotics .
  • Pharmacokinetics : The pharmacokinetic profile suggests good bioavailability and distribution within biological systems, which is crucial for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methylamino-4-methylthiazole-5-sulfonamide and its derivatives?

Basic Research Question
The synthesis of thiazole sulfonamide derivatives typically involves cyclization and functionalization steps. A validated approach includes:

  • Cyclization of intermediates using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce sulfonyl chloride groups .
  • Nucleophilic substitution with amines to install the methylamino group. For example, intermediates like ethyl 2-oxoacetate derivatives can be cyclized and chlorinated to yield sulfonyl chlorides, which are then reacted with methylamine to form sulfonamides .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yields. Methanol or isopropanol is often used due to their compatibility with sulfonamide intermediates .

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

Advanced Research Question
Contradictions in activity data may arise due to assay-specific variables. A systematic approach includes:

  • Cross-validation using standardized protocols : Ensure consistent cell lines (e.g., NCI-60 panel for antitumor screening) and assay conditions (e.g., pH, incubation time) .
  • Metabolic stability analysis : Use HPLC (e.g., Purospher STAR RP-18 columns) to assess compound degradation in different media, which may explain discrepancies in IC₅₀ values .
  • Molecular docking studies : Compare binding affinities across protein conformations to identify assay-specific interactions. For example, sulfonamide derivatives may exhibit variable activity depending on target protein flexibility .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question
Critical techniques include:

  • High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylamino vs. methylthiazole groups) .
  • HPLC with UV/Vis detection : Use C18 columns (e.g., Purospher STAR RP-18) to quantify purity (>95%) and detect byproducts. Mobile phases often combine methanol or acetonitrile with aqueous buffers .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for sulfonamide derivatives?

Advanced Research Question
SAR analysis involves:

  • Systematic substituent variation : Replace the methylamino group with bulkier alkylamines or aromatic amines to assess steric/electronic effects on activity .
  • In vitro screening against diverse targets : Test derivatives for antimicrobial (Gram-positive/Gram-negative bacteria) and antitumor (e.g., MCF-7, A549 cells) activity to identify pharmacophore requirements .
  • Computational modeling : Use molecular dynamics simulations to correlate sulfonamide conformation (e.g., sulfonyl group orientation) with target binding .

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound?

Basic Research Question
A robust protocol includes:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) .
  • Time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects.
  • Synergy testing with β-lactam antibiotics to identify potentiating effects, as sulfonamides often target dihydropteroate synthase .

Q. What methods are used to optimize reaction conditions for synthesizing sulfonamide derivatives with enhanced solubility?

Advanced Research Question
Key strategies include:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve intermediate solubility during cyclization .
  • Salt formation : Introduce sodium or potassium counterions via reaction with carbonate bases to enhance aqueous solubility .
  • Prodrug design : Attach hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, which can be cleaved in vivo .

Q. How can researchers address low yields in the final sulfonamide coupling step?

Advanced Research Question
Troubleshooting steps:

  • Activation of sulfonyl chlorides : Use catalysts like DMAP to enhance reactivity with amines .
  • Byproduct analysis via LC-MS : Identify side products (e.g., disulfonates) and adjust stoichiometry or reaction time .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields by 10–15% through controlled heating .

Q. What in vitro models are suitable for assessing antitumor activity of this compound?

Basic Research Question
Standard models include:

  • NCI-60 cell line panel : Screen against 60 human cancer cell lines to identify tissue-specific activity .
  • Clonogenic assays : Evaluate long-term inhibitory effects on tumor cell proliferation.
  • Apoptosis markers : Use flow cytometry to quantify caspase-3/7 activation .

Properties

IUPAC Name

4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-4(12(6,9)10)11-5(7-2)8-3/h1-2H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLDBZCFWNSVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460880
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-68-0
Record name 4-Methyl-2-(methylamino)-5-thiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

144 g (0.576 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide are introduced at room temperature into 600 ml of acetonitrile, and 147 g (1.9 mol) of 40% strength aqueous methylamine solution are metered in at room temperature. The reaction mixture is stirred at 50° C. for 6 h and then concentrated in a rotary evaporator. The residue is mixed with water, filtered with suction and dried.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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